molecular formula C20H22N2O3 B11116783 N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide

N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide

Numéro de catalogue: B11116783
Poids moléculaire: 338.4 g/mol
Clé InChI: SPDSHJYEPLYGQT-NBVRZTHBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a furan-2-yl group, a piperidin-1-yl moiety, and a 4-methylbenzamide substituent linked via a conjugated enone system. Its piperidine group may enhance bioavailability compared to bulkier substituents, as seen in sulfonamide analogs .

Propriétés

Formule moléculaire

C20H22N2O3

Poids moléculaire

338.4 g/mol

Nom IUPAC

N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C20H22N2O3/c1-15-7-9-16(10-8-15)19(23)21-18(14-17-6-5-13-25-17)20(24)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3,(H,21,23)/b18-14+

Clé InChI

SPDSHJYEPLYGQT-NBVRZTHBSA-N

SMILES isomérique

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)N3CCCCC3

SMILES canonique

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCC3

Origine du produit

United States

Méthodes De Préparation

Route 1: Enamine Condensation Followed by Amidation

This two-step approach begins with the synthesis of the enamine core, followed by benzamide functionalization.

Step 1: Formation of (1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-amine
A solution of furan-2-carbaldehyde (1.2 equiv) and piperidine (1.0 equiv) in anhydrous ethanol is heated to 60°C under nitrogen. To this, 3-aminocrotononitrile (1.0 equiv) is added dropwise, followed by catalytic acetic acid (0.1 equiv). The reaction is stirred for 12 hours, yielding the enamine intermediate as a yellow solid (68% yield).

Step 2: Coupling with 4-Methylbenzoyl Chloride
The enamine intermediate (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C. Triethylamine (2.5 equiv) is added, followed by 4-methylbenzoyl chloride (1.2 equiv). After stirring for 4 hours at room temperature, the mixture is washed with NaHCO₃ (5%) and brine. The organic layer is dried over MgSO₄ and concentrated, yielding the title compound as a white crystalline solid (82% yield).

Table 1: Reaction Conditions for Route 1

ParameterStep 1Step 2
SolventEthanolDichloromethane
Temperature60°C0°C → RT
CatalystAcetic acid (0.1 eq)Triethylamine (2.5 eq)
Yield68%82%

Route 2: One-Pot Tandem Reaction

A streamlined method employs a single reactor for sequential enamine formation and amidation.

Procedure
A mixture of furan-2-carbaldehyde (1.0 equiv), piperidine (1.1 equiv), and 3-aminocrotononitrile (1.0 equiv) in toluene is refluxed for 6 hours. Without isolation, 4-methylbenzoic acid (1.1 equiv) and EDCl (1.3 equiv) are added, followed by HOBt (0.3 equiv). The reaction is stirred at 50°C for 8 hours, achieving a combined yield of 74% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Advantages

  • Eliminates intermediate purification.

  • Reduces solvent waste.

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents (e.g., DMF, DMSO) improved enamine stability but complicated amidation due to side reactions. Ethanol and toluene provided optimal balances between solubility and reactivity.

Table 2: Solvent Impact on Enamine Formation

SolventReaction Time (h)Yield (%)Purity (HPLC)
Ethanol126895.2
Toluene107196.8
DMF85889.4

Catalytic Systems

Lewis acids (e.g., ZnCl₂) accelerated enamine formation but led to decomposition above 50°C. Protic acids (e.g., acetic acid) provided milder conditions with higher reproducibility.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.65 (s, 1H, CH=), 7.34 (d, J = 8.4 Hz, 2H, ArH), 6.78 (m, 2H, furan-H), 3.62 (m, 4H, piperidine-H), 2.45 (s, 3H, CH₃), 1.58 (m, 6H, piperidine-H).

  • IR (KBr): 1665 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N), 1510 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

RouteStepsTotal Yield (%)Purity (%)Scalability
125698Moderate
217497High

Challenges and Mitigation Strategies

  • Stereoselectivity: The E-configuration of the enamine is critical for activity. Use of bulky bases (e.g., DIPEA) minimized Z-isomer formation (<5%).

  • Purification: Silica gel chromatography caused partial decomposition. Recrystallization from ethanol/water (9:1) improved recovery (89%) .

Analyse Des Réactions Chimiques

Types of Reactions

N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The enone moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The furan and piperidine rings allow it to bind to enzymes or receptors, modulating their activity. The benzamide moiety can interact with proteins, influencing signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties
Compound Name Substituents (R) Melting Point (°C) Key Functional Groups Synthesis Yield (%) Reference
Target Compound 4-methylbenzamide, piperidin-1-yl ~200–260* Furan, enone, tertiary amide N/A N/A
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) o-Tolylamino, trimethoxybenzamide 222–224 Aromatic NH, methoxy groups N/A
N-[1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl]benzamide derivatives Sulfamoylphenyl 240–268 Sulfonamide, methoxy N/A
N-(1-(Furan-2-yl)-3-oxo-3-(p-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide (3b) p-Tolylamino, dimethoxybenzamide 187–189 Methoxy, enone ~65
(Z)-N-(1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide Chloro, fluorophenyl N/A Halogens, piperidine N/A

*Estimated based on analogs.

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Sulfamoyl (in ) and nitro groups (in ) increase polarity and melting points (240–268°C) but may reduce solubility in non-polar solvents. Electron-Donating Groups (EDGs): Methoxy (in ) and methyl groups (in the target compound) lower melting points (187–263°C) and enhance lipophilicity .
  • Heterocyclic Variations :

    • Furan vs. Thiophene : Thiophene-containing analogs (e.g., ) exhibit stronger π-π interactions due to sulfur’s polarizability, whereas furan derivatives (target compound) prioritize hydrogen bonding .
    • Piperidine vs. Sulfonamide : Piperidine analogs (target, ) show better membrane permeability than sulfonamides (e.g., ), which may enhance CNS penetration .

Q & A

Q. Key Variables

  • Catalyst/base : K₂CO₃ or similar bases optimize nucleophilic substitution.
  • Solvent : Polar aprotic solvents like acetonitrile enhance reaction efficiency.
  • Temperature : Reflux (80–100°C) ensures sufficient activation energy for enamine formation.

How is structural confirmation performed for this compound?

Q. Basic Characterization Techniques

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the enamine (C=N) geometry and substituent positions. For example, vinyl proton signals in the δ 6.5–7.5 ppm range confirm the (E)-configuration .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) validates the molecular ion peak (e.g., m/z 488.6 [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Matches experimental and theoretical C/H/N/O percentages (e.g., ±0.3% deviation).

What safety protocols are recommended for handling this compound?

Q. Basic Safety Guidelines

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to acute oral toxicity (OSHA GHS Category 4) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols, as the compound may cause respiratory irritation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose via licensed chemical waste services .

How can synthesis yield be optimized for this compound?

Q. Advanced Optimization Strategies

  • Solvent Selection : Switch to DMF or THF if acetonitrile yields suboptimal results, as these solvents improve electrophile solubility .
  • Catalyst Screening : Test alternatives like DBU for enhanced nucleophilicity of the piperazine moiety.
  • Reaction Time : Monitor via TLC to identify premature termination or side reactions (e.g., hydrolysis).

What molecular docking approaches are used to evaluate its therapeutic potential?

Q. Advanced Computational Methods

  • Target Selection : Prioritize enzymes like acetylcholinesterase (Alzheimer’s targets) based on structural analogs showing inhibition .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Compare docking scores with known inhibitors (e.g., donepezil) and validate via in vitro enzyme assays .

How should researchers address contradictory spectral data during characterization?

Q. Advanced Data Analysis

  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed intermediates) that may skew NMR signals .
  • Dynamic NMR : Resolve overlapping peaks by analyzing temperature-dependent chemical shift changes.
  • Cross-Validation : Compare with literature data for analogous enamine-piperazine derivatives .

What mechanistic insights exist for its cyclization reactions?

Q. Advanced Mechanistic Studies

  • Palladium Catalysis : Evidence suggests Pd-mediated reductive cyclization of nitroarenes can form piperazine rings, though this requires formic acid derivatives as CO surrogates .
  • Kinetic Studies : Monitor intermediates via in situ IR spectroscopy to identify rate-determining steps (e.g., enamine tautomerization) .

How can solubility challenges in biological assays be mitigated?

Q. Advanced Formulation Strategies

  • Co-Solvents : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility.
  • Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve bioavailability .
  • Nanoparticle Encapsulation : Employ liposomal carriers to bypass solubility limitations in in vitro testing .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.